Hop-17(21)-en-3-ol
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Overview
Description
Hop-17(21)-en-3-ol is a triterpenoid compound that belongs to the hopanoid family. These compounds are known for their complex structures and biological significance. This compound is commonly found in the surface wax of plants, particularly in oat panicles and sheaths . It plays a crucial role in protecting the plant’s epidermal layer from environmental stressors such as heat and drought.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hop-17(21)-en-3beta-ol involves the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). In a study, two triterpene synthases, AsHS1 and AsHS2, were identified in Avena strigosa (oat). By substituting certain amino acid residues in AsHS1 with those from AsHS2, researchers were able to convert AsHS1 into a hop-17(21)-en-3beta-ol synthase . The reaction conditions typically involve the expression of these enzymes in a suitable host, such as Nicotiana benthamiana, under controlled conditions.
Industrial Production Methods
Industrial production of hop-17(21)-en-3beta-ol is not well-documented, but it is likely to involve biotechnological approaches using genetically engineered microorganisms or plants. These organisms would be designed to overexpress the necessary OSCs to produce hop-17(21)-en-3beta-ol in large quantities.
Chemical Reactions Analysis
Types of Reactions
Hop-17(21)-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s C=C double bond at the 17(21)-position is thermally unstable and can be transformed into stable hopanes or degraded under certain conditions .
Common Reagents and Conditions
Common reagents used in the reactions of hop-17(21)-en-3beta-ol include hydrogenation catalysts like platinum oxide (PtO2) and acids such as perchloric acid in acetic acid . These conditions facilitate the conversion of hop-17(21)-en-3beta-ol into other hopanoid derivatives.
Major Products
The major products formed from the reactions of hop-17(21)-en-3beta-ol include hopanes, hop-17(21)-en-20-one, and 17,21-secohopane-17,21-dione . These products are significant in various biochemical and geological processes.
Scientific Research Applications
Hop-17(21)-en-3-ol has several scientific research applications:
Industry: The compound’s role in forming protective waxes makes it relevant in the development of biotechnological applications for crop protection and enhancement.
Mechanism of Action
The mechanism of action of hop-17(21)-en-3beta-ol involves its synthesis through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme AsHS2, for example, catalyzes the formation of hop-17(21)-en-3beta-ol by facilitating hydride shifting and deprotonation . The molecular targets and pathways involved include the regulation of surface wax formation in plants, which helps in protecting the epidermal layer from environmental stress.
Comparison with Similar Compounds
Similar Compounds
Hopenol B: Another triterpenoid synthesized by OSCs, similar to hop-17(21)-en-3beta-ol.
Hop-17(21)-ene-3beta-yl formate: A newly identified compound from the roots of Centaurea pumilio.
3-beta-hydroxyhop-17(21)-ene: A known triterpenoid with similar structural features.
Uniqueness
Hop-17(21)-en-3-ol is unique due to its specific role in forming surface waxes in plants, which is crucial for their protection against environmental stress. Its synthesis and transformation pathways also provide valuable insights into the biochemical processes involved in triterpenoid formation.
Properties
IUPAC Name |
(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQQMHTQXHLJU-JFAFVJIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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